molecular formula C8H4ClF2NO3 B1413112 2',5'-Difluoro-4'-nitrophenacyl chloride CAS No. 1806333-93-6

2',5'-Difluoro-4'-nitrophenacyl chloride

Cat. No.: B1413112
CAS No.: 1806333-93-6
M. Wt: 235.57 g/mol
InChI Key: KANBRIDKUJFETB-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-4’-nitrophenacyl chloride is an organic compound with the molecular formula C8H4ClF2NO3. It is characterized by the presence of two fluorine atoms, a nitro group, and a phenacyl chloride moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Scientific Research Applications

2’,5’-Difluoro-4’-nitrophenacyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitroaromatic compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Difluoro-4’-nitrophenacyl chloride typically involves the nitration of 2’,5’-difluorophenacyl chloride. The process can be summarized as follows:

    Starting Material: 2’,5’-Difluorophenacyl chloride.

    Nitration Reaction: The starting material is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of 2’,5’-Difluoro-4’-nitrophenacyl chloride may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: 2’,5’-Difluoro-4’-nitrophenacyl chloride can undergo nucleophilic substitution reactions due to the presence of the electrophilic carbon atom in the phenacyl chloride moiety.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the phenacyl chloride moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted phenacyl derivatives.

    Reduction: Formation of 2’,5’-difluoro-4’-aminophenacyl chloride.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism by which 2’,5’-Difluoro-4’-nitrophenacyl chloride exerts its effects involves the interaction of its reactive functional groups with target molecules. The phenacyl chloride moiety can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can alter the structure and function of target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

    2,4-Difluoro-5-nitrophenacyl chloride: Similar structure but different positioning of the nitro and fluoro groups.

    2,5-Difluoro-4-nitrobenzyl chloride: Similar functional groups but different overall structure.

Uniqueness: 2’,5’-Difluoro-4’-nitrophenacyl chloride is unique due to the specific positioning of the nitro and fluoro groups, which imparts distinct reactivity and properties compared to other similar compounds. This unique arrangement allows for selective reactions and applications that are not possible with other compounds.

Properties

IUPAC Name

2-chloro-1-(2,5-difluoro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBRIDKUJFETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226778
Record name Ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806333-93-6
Record name Ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806333-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-(2,5-difluoro-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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